1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile
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Overview
Description
1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a pyrazinylmethyl group and a carbonitrile group
Mechanism of Action
Mode of Action
The mode of action of 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been studied and shown to interact with their targets in various ways .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways .
Preparation Methods
The synthesis of 1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile typically involves the reaction of pyrazine derivatives with piperidine and cyanide sources. One common method includes the use of pyrazine-2-carbaldehyde, which undergoes a condensation reaction with piperidine-4-carbonitrile under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. .
Scientific Research Applications
1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(Pyrazin-2-ylmethyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibition but differ in their structural framework and specific activity profiles.
Pyrrolopyrazine derivatives: These compounds have a similar pyrazine ring but differ in their biological activities and synthetic routes. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(pyrazin-2-ylmethyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-7-10-1-5-15(6-2-10)9-11-8-13-3-4-14-11/h3-4,8,10H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTGTCKSDHIURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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